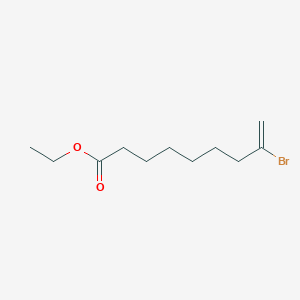

Ethyl 8-bromo-8-nonenoate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 8-bromonon-8-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19BrO2/c1-3-14-11(13)9-7-5-4-6-8-10(2)12/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJTDGTQYGDMQLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641095 | |

| Record name | Ethyl 8-bromonon-8-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485320-26-1 | |

| Record name | Ethyl 8-bromonon-8-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Characterization and Chemical Significance of Vinyl Bromide Ester Functionalities

Ethyl 8-bromo-8-nonenoate possesses a distinctive molecular framework characterized by a nine-carbon chain. At one terminus (C-1), an ethyl ester group is present, while a vinyl bromide moiety is situated at the other end (C-8 and C-9). The presence of these two reactive sites on a flexible aliphatic chain is the cornerstone of its chemical significance.

The vinyl bromide functionality is a key feature, offering a handle for a variety of carbon-carbon bond-forming reactions. Vinyl halides are known participants in numerous cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the construction of complex molecular skeletons. The bromine atom in a vinyl bromide is a good leaving group, facilitating these transformations. However, vinyl bromide itself is a gas at room temperature and a suspected carcinogen, making non-volatile, functionalized vinyl bromides like this compound a safer and more practical alternative in many synthetic applications. mcgill.caCurrent time information in Pasuruan, ID.

The ethyl ester group, on the other hand, provides another site for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of other functional groups such as amides, acid chlorides, or other esters. Alternatively, the ester can be reduced to an alcohol. This functionality also allows for the molecule's incorporation into larger structures through esterification or amidation reactions.

Positioning of Ethyl 8 Bromo 8 Nonenoate Within Contemporary Synthetic Design

In the landscape of modern synthetic chemistry, there is a continuous demand for building blocks that offer both structural complexity and versatile reactivity. Ethyl 8-bromo-8-nonenoate fits this description adeptly. Its linear chain can act as a spacer in the design of long-chain organic molecules, while the terminal functional groups allow for precise and sequential chemical transformations.

This dual functionality allows for orthogonal chemical strategies, where one functional group can be reacted selectively while the other remains intact for a subsequent transformation. For instance, the vinyl bromide can be utilized in a palladium-catalyzed cross-coupling reaction to introduce a new substituent, followed by the hydrolysis or reduction of the ester group to reveal a new reactive site. This strategic approach is highly valuable in the total synthesis of natural products and the development of new pharmaceutical agents.

Overview of Multifunctional Building Blocks in Chemical Synthesis

Examples of multifunctional building blocks are abundant in organic synthesis and often tailored for specific applications. For instance, compounds containing both an amine and a carboxylic acid (amino acids) are the fundamental building blocks of peptides and proteins. In a similar vein, molecules like ethyl 8-bromo-8-nonenoate, with their distinct and differentially reactive functionalities, serve as valuable platforms for the assembly of diverse molecular scaffolds. The ability to introduce different fragments at either end of the molecule makes it a powerful tool for creating libraries of related compounds for drug discovery and materials science. chemicalbook.comcdnsciencepub.com

Scope and Objectives of Academic Investigations on Ethyl 8 Bromo 8 Nonenoate

Retrosynthetic Strategies for Vinyl Bromide Ester Synthesis

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule. amazonaws.com For this compound, two primary disconnections offer logical pathways to accessible starting materials.

The first and most direct disconnection is at the carbon-bromine bond of the vinyl bromide. This leads to a vinyl organometallic species and a source of electrophilic bromine, or more practically, it suggests a forward synthesis involving the addition of HBr across a terminal alkyne. This retrosynthetic step simplifies the target to ethyl 9-nonynoate.

A second key disconnection involves the C8-C9 double bond itself, suggesting an olefination reaction, such as a Wittig or Horner-Wadsworth-Emmons reaction, to form the vinyl bromide. This would involve a C8 phosphonium (B103445) salt or phosphonate (B1237965) ester and a bromo-formaldehyde equivalent.

Another powerful retrosynthetic approach considers the entire bromo-alkene functionality as arising from a carboxylic acid precursor via a decarboxylative bromination reaction. This pathway disconnects the C9 carbon from the C8, leading to a precursor like ethyl non-10-enoate-oic acid, which can then be further simplified.

These retrosynthetic strategies form the basis for the specific synthetic methodologies discussed in the following sections.

Direct Halogenation Approaches

Direct halogenation methods are among the most common for the synthesis of vinyl halides. sioc-journal.cn These approaches can be broadly categorized into the halogenation of alkynes and the bromination of unsaturated carboxylic acids.

The hydrobromination of terminal alkynes is a classic method for preparing vinyl bromides. chemistrysteps.com The synthesis of this compound via this route would start with a terminal alkyne, such as 9-nonynoic acid or its ethyl ester. The addition of one equivalent of hydrogen bromide (HBr) across the triple bond yields the desired vinyl bromide.

The regioselectivity of this addition is a critical consideration. The reaction can proceed via two main pathways:

Markovnikov addition : This pathway places the bromine atom on the more substituted carbon of the alkyne, which in the case of a terminal alkyne is the internal carbon (C8). This typically occurs under electrophilic addition conditions. libretexts.org

Anti-Markovnikov addition : This pathway adds the bromine atom to the terminal carbon (C9). This outcome is generally achieved through a radical addition mechanism, often initiated by peroxides or light. libretexts.org

For the synthesis of this compound, the desired product is the result of Markovnikov addition. The reaction proceeds through a vinyl cation intermediate which is more stable on the internal carbon. libretexts.orgmasterorganicchemistry.com

Alternatively, anti-Markovnikov hydrobromination can be achieved with high selectivity for the E-isomer using radical initiators or specific transition metal catalysts. organic-chemistry.org

The esterification of the carboxylic acid can be performed either before or after the hydrobromination step. Performing it afterward avoids potential side reactions with the ester group under certain hydrobromination conditions.

Table 1: Exemplary Conditions for Hydrobromination of Terminal Alkynes

| Catalyst/Reagent | Solvent | Temperature | Selectivity | Yield |

| HBr (gas) | Acetic Acid | Room Temp. | Markovnikov | Good |

| LiBr, Acetic Acid | Dichloromethane | Room Temp. | Markovnikov | Moderate-Good |

| HBr, AIBN (radical initiator) | Hexane | Reflux | Anti-Markovnikov | Good |

| Ru-complex catalyst, ZnBr₂ | Dioxane | 60 °C | Markovnikov | High |

This table presents typical conditions reported for the hydrobromination of terminal alkynes and are illustrative for the synthesis of this compound from ethyl 9-nonynoate.

The Hunsdiecker reaction and its modern variants provide a route to vinyl bromides from α,β-unsaturated carboxylic acids through a process of decarboxylative bromination. ccspublishing.org.cnjst.go.jpthieme-connect.com This method is particularly useful as it can offer high stereoselectivity. acs.org For the synthesis of this compound, a suitable precursor would be ethyl 9-decenoate-10-oic acid.

The classical Hunsdiecker reaction involves the use of a silver salt of the carboxylic acid with elemental bromine. manac-inc.co.jp However, numerous modifications have been developed to improve the reaction's scope and mildness. These include:

Using N-Bromosuccinimide (NBS): In the presence of a catalyst like lithium acetate (B1210297), NBS can effect the decarboxylative bromination of α,β-unsaturated acids, often with high stereoselectivity. organic-chemistry.org

Hypervalent Iodine Reagents: Reagents like diacetoxyiodobenzene (B1259982) (DAB) or Dess-Martin periodinane (DMP) in combination with a bromide source such as tetraethylammonium (B1195904) bromide (TEAB) have been shown to be effective. jst.go.jpthieme-connect.com

Electrochemical Methods: Anodic oxidation provides a transition-metal-free method for decarboxylative bromination using ammonium (B1175870) bromide as the bromine source. ccspublishing.org.cn

Chemoenzymatic Methods: Vanadium-dependent chloroperoxidase can catalyze the H₂O₂-driven oxidation of bromide to hypobromite, which then reacts with the unsaturated acid to yield the vinyl bromide. acs.org

Table 2: Methods for Decarboxylative Bromination of α,β-Unsaturated Carboxylic Acids

| Reagent System | Catalyst/Conditions | Substrate | Product | Yield |

| Ag Salt, Br₂ | CCl₄, Reflux | Silver Cinnamate | β-Bromostyrene | Moderate |

| NBS | LiOAc (cat.) | Cinnamic Acid | β-Bromostyrene | Good-Excellent |

| IBD, TEAB | CH₂Cl₂ | Cinnamic Acid | β-Bromostyrene | Excellent |

| NH₄Br | Anodic Oxidation | Cinnamic Acid | β-Bromostyrene | Good |

This table summarizes various Hunsdiecker-type reaction conditions using cinnamic acid as a model substrate. These methods are applicable to the synthesis of this compound from a suitable unsaturated diacid monoester.

Olefin Metathesis Strategies in Chain Elongation and Functionalization

Olefin metathesis has become a powerful tool for C-C bond formation. researchgate.net In principle, it could be applied to the synthesis of this compound. A potential strategy would be a cross-metathesis reaction between a shorter chain α-olefin ester, such as ethyl acrylate, and a large excess of a vinyl bromide partner.

However, olefin metathesis reactions involving vinyl halides are known to be challenging. acs.org The commonly used Grubbs-type ruthenium catalysts can react with the vinyl halide to form unstable Fischer-type carbene intermediates, which can decompose and deactivate the catalyst. thieme-connect.com

Despite these challenges, some success has been reported, particularly in ring-closing metathesis (RCM) to form cyclic vinyl bromides. thieme-connect.com For an acyclic target like this compound, the equilibrium of a cross-metathesis reaction would likely not favor the desired product without specialized catalysts or reaction setups.

A more viable, albeit longer, route could involve the cross-metathesis of an alkene like 1-octene (B94956) with an acrylic acid derivative to form the C9 unsaturated ester backbone, followed by a separate allylic bromination and rearrangement sequence, though this falls outside a direct metathesis to the final product.

Table 3: Potential Olefin Metathesis Approach

| Metathesis Type | Olefin 1 | Olefin 2 | Catalyst | Potential Product |

| Cross-Metathesis | Ethyl oct-7-enoate | Bromoethene | Grubbs II or Hoveyda-Grubbs II | This compound |

This table outlines a hypothetical cross-metathesis route. The feasibility is low due to catalyst inhibition by the vinyl bromide.

Cross-Coupling Approaches for Vinyl Bromide Moiety Construction

Cross-coupling reactions are a cornerstone of modern organic synthesis. While typically used to form C-C bonds from vinyl halides, certain methods can be adapted to synthesize the vinyl halide itself.

Vinyl triflates (trifluoromethanesulfonates) are excellent precursors for cross-coupling reactions and can be readily synthesized from ketones. sioc-journal.cn A powerful strategy for synthesizing this compound is the conversion of a corresponding vinyl triflate. This would involve the synthesis of ethyl 8-oxononanoate, its conversion to the vinyl triflate, and subsequent palladium-catalyzed bromination.

The conversion of vinyl triflates to vinyl bromides can be achieved using a palladium catalyst with a suitable phosphine (B1218219) ligand and a bromide source like potassium bromide (KBr) or lithium bromide (LiBr). nih.gov The use of sterically hindered dialkylbiaryl monophosphine ligands has been shown to be crucial for the success of this transformation. This method is attractive because it allows for the regioselective formation of the vinyl bromide from a readily available ketone precursor. nih.gov

Table 4: Palladium-Catalyzed Bromination of a Vinyl Triflate

| Palladium Source | Ligand | Bromide Source | Solvent | Temperature | Yield |

| Pd₂(dba)₃ | SPhos | KBr | Toluene | 100 °C | Good-Excellent |

| Pd(OAc)₂ | XPhos | LiBr | Dioxane | 80-100 °C | Good |

This table provides representative conditions for the conversion of a vinyl triflate to a vinyl bromide, which would be applicable to the synthesis of this compound from its corresponding vinyl triflate precursor. nih.gov

Formation via Elimination Reactions

A plausible synthetic route commences with a readily available starting material, such as ethyl 9-oxononanoate. This keto-ester can be subjected to a Corey-Fuchs reaction. This two-step process first involves the reaction of the aldehyde with carbon tetrabromide and triphenylphosphine (B44618) to generate an intermediate 1,1-dibromoalkene, in this case, ethyl 9,9-dibromo-8-nonenoate. Subsequent treatment of this dibromoalkene with a strong base, such as n-butyllithium, at low temperatures induces an elimination reaction. This process can be controlled to yield the terminal alkyne. However, careful selection of reagents and reaction conditions can favor the formation of the vinyl bromide. For instance, partial reduction or a carefully controlled elimination can lead to the desired this compound.

Another established pathway for vinyl bromide synthesis is the partial dehydrobromination of a vicinal dibromide. nih.gov This would involve the initial bromination of a precursor like ethyl 8-nonenoate to form ethyl 8,9-dibromononanoate. Subsequent controlled elimination of one equivalent of hydrogen bromide using a suitable base would yield the target compound. The regioselectivity of this elimination is crucial to ensure the formation of the 8-bromo isomer.

Stereoselective Synthesis of (E)- and (Z)-Isomers of this compound

The geometry of the double bond in this compound is critical for its subsequent use in chemical synthesis, necessitating stereoselective methods to produce either the (E)- or (Z)-isomer preferentially. Olefination reactions are the primary tools for achieving this control.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for synthesizing alkenes with a high degree of stereoselectivity, typically favoring the (E)-isomer. wikipedia.orgorganic-chemistry.orgtcichemicals.comnih.gov A synthetic strategy could involve the reaction of an aldehyde, such as 7-formylheptanoate, with the anion of a bromo-substituted phosphonate ester, like diethyl (bromomethyl)phosphonate. The use of stabilized phosphonate carbanions in the HWE reaction generally results in the thermodynamic (E)-alkene product due to the reversibility of the initial addition steps, which allows for equilibration to the most stable intermediate before elimination. wikipedia.orgorganic-chemistry.org

Conversely, to favor the formation of the (Z)-isomer, a modification of the HWE reaction, known as the Still-Gennari olefination, can be employed. This method utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and strong, non-coordinating bases like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of crown ethers at low temperatures. wikipedia.org These conditions kinetically favor the formation of the (Z)-alkene by preventing the equilibration that would otherwise lead to the (E)-product.

Another prominent method is the Wittig reaction. masterorganicchemistry.comorganic-chemistry.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide. organic-chemistry.org Non-stabilized ylides, typically prepared using strong, salt-free bases, react irreversibly to give predominantly (Z)-alkenes. Stabilized ylides, which contain an electron-withdrawing group, tend to give (E)-alkenes. To synthesize this compound, one could envision reacting a suitable aldehyde with a bromo-substituted phosphorus ylide. For example, reacting (bromomethylene)triphenylphosphorane with ethyl 8-oxooctanoate. The choice of solvent and base is critical in directing the stereoselectivity of this transformation. mdpi.com

Control of Olefin Geometry in Synthetic Pathways

The precise control over olefin geometry is a central theme in modern organic synthesis. For this compound, the choice between the (E) and (Z) configuration can be dictated by the selection of the olefination protocol as detailed above.

The table below summarizes the expected outcomes for different olefination strategies.

| Reaction Type | Key Reagents | Typical Solvent(s) | Expected Major Isomer |

| Horner-Wadsworth-Emmons | Phosphonate ester, NaH or NaOEt | THF, DME | (E) |

| Still-Gennari Modification | Bis(trifluoroethyl)phosphonate, KHMDS, 18-crown-6 | THF | (Z) |

| Wittig (Non-stabilized ylide) | Alkyltriphenylphosphonium salt, n-BuLi (salt-free) | THF, Ether | (Z) |

| Wittig (Stabilized ylide) | Ylide with EWG, (often isolated) | Toluene, CH₂Cl₂ | (E) |

The fundamental difference lies in the reaction mechanism and the relative stability of the intermediates. wikipedia.orgorganic-chemistry.org In the standard HWE reaction, the intermediates leading to the oxaphosphetane are in equilibrium, allowing the system to settle into the sterically less hindered arrangement that ultimately produces the (E)-alkene. The Still-Gennari conditions accelerate the elimination step relative to equilibration, trapping the kinetic (Z)-product. Similarly, for the Wittig reaction, the stereochemistry is determined by the stability of the ylide and the reversibility of the formation of the betaine (B1666868) or oxaphosphetane intermediate. masterorganicchemistry.comorganic-chemistry.org

Catalytic Protocols for Efficient Synthesis

While classical olefination reactions are effective, they are stoichiometric in nature, generating significant amounts of byproducts like phosphine oxides. Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency and atom economy.

Palladium-catalyzed cross-coupling reactions offer a powerful alternative for synthesizing vinyl bromides. nih.gov A potential route to this compound could involve the synthesis of a vinyl triflate precursor, such as ethyl 8-(trifluoromethanesulfonyloxy)-8-nonenoate. This precursor can be prepared from the corresponding ketone, ethyl 8-oxononanoate. The subsequent palladium-catalyzed conversion of the vinyl triflate to the vinyl bromide can be achieved using a suitable bromide source (e.g., lithium bromide) and a palladium catalyst, often with specialized phosphine ligands that facilitate the crucial reductive elimination step. nih.govresearchgate.net

Ruthenium-based catalysts have also been shown to effectively transform vinyl triflates into vinyl halides. researchgate.net Furthermore, ruthenium catalysts are employed in olefination reactions via C-H bond activation, presenting a highly atom-economical approach. rsc.org

Another catalytic strategy involves the transformation of a pre-existing olefin. For instance, a terminal alkyne, ethyl 8-nonynoate, could undergo hydrobromination. While traditional hydrobromination often suffers from poor regioselectivity, catalytic methods using transition metals can provide greater control. Alternatively, a related alkenyl iodide can be converted to the desired vinyl bromide using catalytic amounts of copper(I) iodide in the presence of a suitable bromide source. organic-chemistry.org

Green Chemistry and Sustainable Synthesis Practices in this compound Preparation

Incorporating green chemistry principles into the synthesis of this compound is essential for developing environmentally responsible and sustainable processes. Key areas of focus include the use of safer solvents, energy efficiency, and the reduction of waste.

Alternative Reaction Media: A significant drawback of many classical organic reactions is the reliance on volatile and often hazardous organic solvents.

Aqueous Wittig Reactions: Research has demonstrated that Wittig-type reactions can be performed in aqueous media, such as a sodium bicarbonate solution, particularly for stabilized ylides. organic-chemistry.org This approach dramatically reduces the environmental impact associated with solvent use.

Recyclable Catalytic Media: The use of polyethylene (B3416737) glycol (PEG) as a recyclable solvent for ruthenium-catalyzed olefination reactions provides a greener alternative, allowing for easy separation and reuse of the expensive catalyst system. rsc.org

Energy Efficiency and Novel Reaction Conditions:

Mechanochemistry: High-energy ball milling has been successfully applied to Wittig reactions, enabling ultrafast, solvent-free synthesis at room temperature. chemistryviews.org This technique eliminates the need for solvents and often simplifies workup procedures.

Photocatalysis: An innovative approach utilizes visible-light photocatalysis with a recyclable porous organic polymer to drive Wittig olefination reactions under mild conditions, offering a sustainable energy source. acs.org

Atom Economy: A core principle of green chemistry is maximizing the incorporation of all materials used in the process into the final product. The shift from stoichiometric methods like the traditional Wittig reaction, which generates a full equivalent of triphenylphosphine oxide waste, to the catalytic protocols described in section 2.6, represents a significant improvement in atom economy.

By integrating these green methodologies, the synthesis of this compound can be designed to be more efficient, safer, and environmentally benign.

Synthesis of Complex Organic Intermediates

The reactivity of this compound and its parent acid, 8-bromo-8-nonenoic acid, makes them valuable starting materials in multi-step organic synthesis. The vinyl bromide moiety can participate in cross-coupling reactions, while the ester group can be hydrolyzed, reduced, or otherwise modified.

A significant application is in the synthesis of complex peptide-based structures, particularly for pharmaceutical research. For instance, a key fragment (P3 amino acid) for the synthesis of the macrocyclic Hepatitis C Virus (HCV) NS3/NS4A protease inhibitor, BILN 2061, was derived from 8-nonenoic acid. mcgill.ca The synthesis began with 8-bromo-1-octene, highlighting the utility of the C9 backbone that is structurally related to this compound. mcgill.ca The presence of both a reactive halogen and a carboxylic acid (or ester) function within the same molecule provides a powerful handle for constructing elaborate molecules. innospk.com These intermediates are crucial in drug design and the development of active pharmaceutical ingredients (APIs). innospk.com

The general synthetic utility is summarized in the table below, showcasing the transformations possible with related bromo-ester compounds.

| Functional Group | Reaction Type | Potential Products |

| Vinyl Bromide | Cross-Coupling (e.g., Suzuki, Negishi) | Substituted alkenes, complex side chains |

| Nucleophilic Substitution | Ethers, amines, thioethers | |

| Grignard Formation | Nucleophilic alkyl/vinyl reagents | |

| Ethyl Ester | Hydrolysis | Carboxylic acids |

| Reduction | Primary alcohols | |

| Transesterification | Different esters | |

| Amidation | Amides |

Polymer Chemistry and Materials Science

In polymer science, the introduction of specific functional groups into a polymer backbone is critical for tailoring material properties. This compound serves as a functional monomer or a precursor to such monomers, enabling the creation of advanced materials.

While the vinyl bromide group is generally less reactive in radical polymerization compared to monomers like acrylates or styrenes, the alkyl bromide functionality is a cornerstone of Atom Transfer Radical Polymerization (ATRP), a major type of Controlled Radical Polymerization (CRP). sigmaaldrich.comresearchgate.net In principle, molecules like this compound could act as functional initiators for ATRP, where the polymerization of another monomer (e.g., styrene (B11656), methyl methacrylate) would be initiated from the carbon-bromine bond, leading to a polymer chain with a terminal nonenoate group.

Alternatively, the vinyl group could be polymerized. The development of transition metal catalysts capable of the direct copolymerization of olefins with polar comonomers has expanded the scope of accessible functional polyolefins. google.com

This compound can be copolymerized with other monomers to introduce the vinyl bromide functionality as a pendant group along the polymer chain. The copolymerization of ethylene (B1197577) with functionalized ω-alkenyl esters has been successfully achieved using titanium complex catalysts. mdpi.com For example, N-acetyl-O-(ω-alkenyl)-l-tyrosine ethyl esters, synthesized from ω-bromoalkenes, were efficiently copolymerized with ethylene. mdpi.com This approach allows for the creation of functionalized polyolefins with controlled incorporation of the polar, functional comonomer. google.commdpi.com The resulting polymers possess modified properties, such as improved hydrophilicity. mdpi.com

One of the most powerful applications of incorporating this compound into polymers is for post-polymerization modification. chemrxiv.org The pendant vinyl bromide or a saturated alkyl bromide derivative serves as a versatile chemical handle for introducing a wide array of other functional groups. The "thio-bromo click" reaction, a highly efficient nucleophilic substitution, can be used to modify polymers containing α-bromo esters or other bromide groups with various thiols. researchgate.net This strategy allows for the synthesis of a base polymer which can then be diversified into a library of functional materials by reacting it with different nucleophiles, a concept central to creating materials for applications like drug delivery and advanced coatings. chemrxiv.orgresearchgate.net

As an acyclic molecule, this compound cannot directly undergo Ring-Opening Metathesis Polymerization (ROMP). However, it is a relevant precursor for creating cyclic monomers suitable for ROMP. umn.edursc.org Through an intramolecular Ring-Closing Metathesis (RCM) reaction, a derivative of this compound could be cyclized. mcgill.ca RCM is a powerful tool for synthesizing cyclic olefins, including 8-membered rings like cyclooctene (B146475) derivatives, which are excellent monomers for ROMP. mcgill.caumn.edu The use of Grubbs-type ruthenium catalysts, which are also used for ROMP, facilitates such cyclizations. mcgill.ca Therefore, this compound represents a potential starting point for producing functional cyclic monomers that can be polymerized via ROMP to yield well-defined, functional polyalkenamers. rsc.org

Construction of Macrocyclic and Heterocyclic Systems

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of macrocycles and heterocycles. These structures are of significant interest in medicinal chemistry and materials science.

Furthermore, tandem reaction sequences, such as hydrosilylation-intramolecular aldol (B89426) reactions, have been developed to construct carbocyclic rings from unsaturated keto-esters. ucl.ac.uk A molecule like this compound could be chemically modified into a suitable precursor for such cyclizations, enabling the stereocontrolled synthesis of functionalized cyclic systems. ucl.ac.uk

Intramolecular Annulation Strategies

The carbon skeleton of 8-nonenoic acid derivatives is well-suited for intramolecular annulation reactions, which are strategies to form new rings. These reactions are fundamental in synthesizing cyclic compounds, particularly five-membered rings.

One prominent example involves the rhodium(II)-catalyzed intramolecular C-H insertion of a diazo ketone derived from a nonenoate backbone. collectionscanada.gc.caacs.org In a study investigating the reactivity of α-diazo esters, a methyl 2-diazo-6-ethyl-3-oxo-8-nonenoate was shown to undergo cyclization to form a cyclopentanone (B42830) derivative. collectionscanada.gc.ca The reaction proceeds via a rhodium carbenoid intermediate that selectively inserts into a C-H bond within the same molecule to forge a new carbon-carbon bond, thus closing the ring. nih.gov The regioselectivity of such C-H insertion reactions can be finely tuned by the choice of rhodium catalyst and its ligands. For instance, rhodium(II) acetate tends to favor insertion into tertiary C-H bonds, while other catalysts like rhodium(II) perfluorobutyrate may promote insertion at secondary C-H sites or favor competing reactions like cyclopropanation. collectionscanada.gc.caacs.org

Table 1: Catalyst Influence on Intramolecular Reactions of Diazo Ester Derivatives

| Catalyst | Favored Reaction | Product Type | Reference |

|---|---|---|---|

| Rhodium(II) Acetate | Tertiary C-H Insertion | Cyclopentanone | collectionscanada.gc.ca |

| Rhodium(II) Perfluorobutyrate | Secondary C-H Insertion / Cyclopropanation | γ-Lactone / Bicyclic Ether | collectionscanada.gc.caacs.org |

This table illustrates how different rhodium catalysts can direct the outcome of intramolecular reactions on functionalized ester backbones.

This strategy demonstrates the utility of the nonenoate structure as a flexible template for constructing carbocyclic systems, which are core components of many complex molecules. collectionscanada.gc.ca

Total Synthesis of Natural Products and Bioactive Molecules

The C9 alkenyl chain derived from 8-nonenoic acid is a crucial structural component in the total synthesis of several complex bioactive molecules, most notably a class of potent inhibitors of the Hepatitis C Virus (HCV) NS3 protease. mcgill.camcgill.ca

The virally encoded serine protease NS3/NS4A is essential for the replication of HCV, making it a prime target for antiviral drug development. mcgill.ca Macrocyclic peptides have emerged as a powerful class of inhibitors, and a key building block for some of the most effective compounds, such as BILN 2061, is an amino acid derivative with a C7-alkenyl side chain, namely (S)-2-amino-8-nonenoic acid. mcgill.camcgill.calookchem.com The terminal double bond of this nonenoate-derived fragment is strategically essential for the final ring-closing step that forms the macrocycle. mcgill.ca

The biological activity of complex molecules like HCV inhibitors is highly dependent on their stereochemistry. Therefore, the enantioselective synthesis of chiral intermediates is paramount. The synthesis of the key P3 fragment, ethyl (S)-2-acetamido-8-nonenoate, for the HCV inhibitor BILN 2061 provides an excellent case study. mcgill.camcgill.ca

The synthesis starts from 6-heptenal and diethyl 2-acetamidomalonate. mcgill.ca These fragments undergo a Perkin reaction to produce Z-ethyl 2-acetamido-2,8-nonadienoate. mcgill.ca The crucial asymmetric step is the subsequent regio- and enantioselective hydrogenation of this precursor. Using a chiral rhodium catalyst, specifically [Rh(COD)((S,S)-Et-DUPHOS)]OTf, the double bond at the C2 position is selectively reduced, establishing the desired (S)-stereocenter at the α-carbon in quantitative yield and with high enantiomeric excess. mcgill.ca This reaction furnishes ethyl (S)-2-acetamido-8-nonenoate, a direct precursor to the (S)-2-amino-8-nonenoic acid building block. mcgill.cagoogle.com

Alternative approaches have also been developed, including the use of chiral auxiliaries to direct the stereochemistry of the α-carbon. mcgill.ca

Table 2: Key Enantioselective Synthesis of an 8-Nonenoate Derivative

| Precursor | Catalyst / Method | Product | Enantiomeric Purity | Reference |

|---|---|---|---|---|

| Z-ethyl 2-acetamido-2,8-nonadienoate | [Rh(COD)((S,S)-Et-DUPHOS)]OTf | Ethyl (S)-2-acetamido-8-nonenoate | >99% ee (inferred) | mcgill.camcgill.ca |

This table summarizes methods for achieving the critical stereochemistry in key intermediates for HCV inhibitor synthesis.

Fragment coupling strategies are central to the convergent synthesis of large, complex molecules. In this approach, different sections of the target molecule are synthesized independently and then joined together. The 8-nonenoate-derived building block plays a critical role in one of the most powerful fragment coupling and cyclization strategies: Ring-Closing Metathesis (RCM). mcgill.ca

In the synthesis of BILN 2061, the (S)-2-amino-8-nonenoic acid fragment (P3) is coupled with two other amino acid-derived fragments (P1 and P2) using standard peptide coupling methods. mcgill.ca This assembly produces a linear tripeptide precursor that contains two terminal double bonds: one from the nonenoate fragment and another on the P1 fragment. mcgill.camcgill.ca

The terminal double bond of the nonenoate chain is specifically positioned to react with the other terminal alkene in the presence of a ruthenium-based catalyst (e.g., Grubbs catalyst). mcgill.ca This RCM reaction forges a new double bond between the two fragments, closing the chain into the 15-membered macrocycle that is the core of the final drug molecule. mcgill.ca This demonstrates the indispensable role of the 8-nonenoate's terminal alkene as a reactive handle for this powerful macrocyclization strategy.

Precursor for High-Value Specialty Chemicals

This compound and its related derivatives are valuable precursors for a range of high-value specialty chemicals, from pharmaceuticals to potential flavor and fragrance compounds.

The most prominent application is in the pharmaceutical sector, where 8-nonenoic acid derivatives are key intermediates in the synthesis of complex antiviral drugs like the HCV protease inhibitors discussed previously. lookchem.comnih.gov These inhibitors represent highly specialized, high-value chemical entities where the specific length and functionality of the nonenoate building block are critical for biological activity.

Furthermore, the vinyl bromide group in this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions are cornerstones of modern synthetic chemistry for creating carbon-carbon bonds. This reactivity allows the C9 chain to be attached to a wide array of other molecules, making it a versatile building block for creating novel compounds with tailored properties for materials science or medicinal chemistry. The ability of vinyl halides to participate in such couplings, for example in Stille reactions with organotin reagents, is well-documented. massey.ac.nz

On a different note, simpler derivatives like ethyl 8-nonenoate have been noted for their sensory properties, specifically a strong and clean pineapple aroma. dss.go.th This suggests potential applications for this class of compounds in the flavor and fragrance industry, another significant market for specialty chemicals. dss.go.th

Computational Chemistry and Theoretical Studies of Ethyl 8 Bromo 8 Nonenoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. nepjol.inforesearchgate.net For Ethyl 8-bromo-8-nonenoate, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G**), can provide fundamental insights into its chemical behavior. psu.edu

The first step in a DFT study is the optimization of the molecule's geometry to find its lowest energy conformation. nepjol.info Following optimization, a variety of electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability; a smaller gap suggests higher reactivity. aip.org For this compound, the HOMO is likely localized on the C=C double bond and the bromine atom, while the LUMO would be associated with the π* orbital of the vinyl group and the C-Br antibonding orbital.

Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface helps identify nucleophilic and electrophilic sites. The region around the ester oxygen would exhibit a negative potential (red), indicating a nucleophilic character, while the hydrogen atoms and the carbon atom attached to the bromine would show a positive potential (blue), indicating electrophilic sites susceptible to nucleophilic attack. Global reactivity descriptors, such as electronegativity, chemical hardness, and the electrophilicity index, can also be calculated to quantify the molecule's reactivity. peerj.com

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability; involved in reactions with electrophiles. |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability; involved in reactions with nucleophiles. |

| HOMO-LUMO Gap | 5.7 eV | Reflects chemical reactivity and stability; a moderate gap suggests reactivity. |

| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Global Electrophilicity Index (ω) | 1.9 eV | Measures the propensity to act as an electrophile; suggests susceptibility to nucleophilic attack. peerj.com |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. royalsocietypublishing.org For a flexible molecule like this compound, MD simulations provide critical insights into its conformational landscape and the influence of the surrounding environment (solvent effects). acs.orgucsb.edu

Simulations can be performed using force fields like AMBER or GROMOS, which define the potential energy of the system. techscience.com The molecule would be placed in a simulation box filled with explicit solvent molecules (e.g., water, tetrahydrofuran, or hexane) to mimic solution-phase conditions. researchgate.net Over a simulation time of nanoseconds, the trajectory of each atom is tracked, revealing the molecule's dynamic behavior.

Analysis of the simulation trajectory would likely show that the long C7 alkyl chain of this compound is highly flexible, adopting various bent and extended conformations. acs.org The relative populations of these conformers are influenced by the solvent. In a polar solvent like water, the molecule might adopt a more compact, folded conformation to minimize the exposure of its hydrophobic alkyl chain. In a nonpolar organic solvent, it would likely adopt more extended conformations. researchgate.net MD simulations can also calculate properties like the radius of gyration, which provides a measure of the molecule's compactness, and diffusion coefficients, which describe its translational movement in the solvent. acs.org

Table 2: Illustrative Conformational States of this compound from a Hypothetical MD Simulation

| Solvent | Dominant Conformation | Average Radius of Gyration (Å) | Predicted Diffusion Coefficient (10⁻⁵ cm²/s) |

| Hexane | Extended/Linear | 6.1 Å | 1.5 |

| Water | Folded/Globular | 4.8 Å | 0.8 |

| Tetrahydrofuran | Semi-extended | 5.5 Å | 1.2 |

Mechanistic Insights from Computational Modeling for Catalyzed Reactions

This compound possesses two key reactive sites for catalysis: the vinyl bromide moiety, suitable for cross-coupling reactions like the Heck or Suzuki reaction, and the terminal double bond, which can undergo reactions such as hydroformylation. numberanalytics.comuva.nl Computational modeling, primarily using DFT, is invaluable for elucidating the mechanisms of these complex catalytic transformations. st-andrews.ac.uknih.gov

For instance, in a palladium-catalyzed Heck reaction, DFT calculations can model the entire catalytic cycle: oxidative addition of the vinyl bromide to the Pd(0) catalyst, migratory insertion of an alkene, and subsequent β-hydride elimination to yield the product and regenerate the catalyst. researchgate.netchemrxiv.org By calculating the Gibbs free energy of each intermediate and transition state, a complete energy profile of the reaction pathway can be constructed. researchgate.net This allows researchers to identify the rate-determining step and understand the factors controlling regioselectivity.

Similarly, for the hydroformylation of the terminal alkene, computational studies can compare the energy barriers for the formation of the linear versus the branched aldehyde product. nih.govresearchgate.net These calculations can reveal how the choice of ligands on the metal catalyst (e.g., rhodium) influences the reaction's outcome through steric and electronic effects. uva.nlst-andrews.ac.uk

Table 3: Hypothetical Reaction Profile for a Palladium-Catalyzed Heck Coupling of this compound with Styrene (B11656)

| Reaction Step | Type | Calculated Activation Energy (kcal/mol) | Description |

| 1 | Oxidative Addition | 15.2 | Pd(0) inserts into the C-Br bond. |

| 2 | Styrene Coordination | -5.1 (Binding Energy) | The styrene molecule coordinates to the palladium center. |

| 3 | Migratory Insertion | 19.8 | The vinyl group migrates to the coordinated styrene (Rate-determining step). |

| 4 | β-Hydride Elimination | 12.5 | A hydrogen is eliminated to form the final product and a Pd-H species. |

| 5 | Reductive Elimination | 8.0 | The catalyst is regenerated. |

Quantitative Structure-Reactivity Relationship (QSAR) Studies

Quantitative Structure-Activity/Reactivity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their physical, chemical, or biological properties. acs.org A QSAR study for a series of analogues of this compound could be developed to predict properties like aquatic toxicity or reaction rates without needing to synthesize and test each compound. europa.eunih.gov

The process involves several steps:

Data Set Assembly : A collection of structurally similar compounds with known experimental data (e.g., toxicity values like log(1/IGC₅₀)) is gathered. nih.gov

Descriptor Calculation : For each molecule, a wide range of numerical descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, partial charges). qsardb.org

Model Development : Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that links a subset of the most relevant descriptors to the observed activity. nih.gov

Validation : The model's predictive power is rigorously tested using cross-validation techniques and an external set of compounds not used in model creation.

For unsaturated esters, QSAR models have shown that toxicity often correlates with hydrophobicity (log Kₒw) and electronic parameters that reflect electrophilic reactivity. qsardb.orgnih.gov

Table 4: Hypothetical QSAR Model for Predicting the Aquatic Toxicity of Unsaturated Bromo-Esters

Predicted Toxicity (log 1/IGC₅₀) = 0.75 * log Kₒw + 1.2 * E_LUMO + 0.5 * qCα - 2.1

| Descriptor | Coefficient | Description | Role in Model |

| log Kₒw | +0.75 | Octanol-water partition coefficient | Represents hydrophobicity and ability to cross biological membranes. |

| E_LUMO | +1.2 | Energy of the Lowest Unoccupied Molecular Orbital | Represents electrophilicity and potential for covalent reaction. nih.gov |

| qCα | +0.5 | Partial charge on the alpha-carbon | Quantifies the electrophilic character of a specific atom. |

| Intercept | -2.1 | Constant | Baseline toxicity value for the model. |

Computational Design and Screening of Catalysts for Targeted Transformations

The empirical screening of catalysts is a time-consuming and expensive process. Computational chemistry offers a rational approach to catalyst design and screening, accelerating the discovery of new, efficient catalysts for specific reactions. researchgate.net For transformations of this compound, such as cross-coupling or hydrogenation, computational screening can identify promising candidates before any lab work is done. acs.orgresearchgate.net

The process typically involves:

Defining the Reaction : A specific transformation is chosen, for example, the Suzuki coupling of the vinyl bromide moiety.

Creating a Virtual Library : A diverse set of potential ligands (e.g., various phosphine (B1218219) or N-heterocyclic carbene ligands) is created in silico.

High-Throughput Screening : For each ligand-catalyst combination, a key parameter, such as the activation energy for the rate-determining step (e.g., oxidative addition), is calculated using DFT. acs.org This allows for the rapid assessment of hundreds of potential catalysts.

In-depth Analysis : The most promising candidates from the initial screen are then subjected to more detailed computational analysis of the full catalytic cycle to confirm their potential. acs.org

This approach not only predicts catalyst activity but can also provide insights into selectivity, guiding the design of catalysts that favor a specific desired product. researchgate.net

Table 5: Illustrative Results from a Computational Screen of Phosphine Ligands for a Suzuki Coupling Reaction

| Ligand | Steric Parameter (Tolman Cone Angle) | Electronic Parameter (Tolman Electronic Parameter) | Predicted Activation Energy (kcal/mol) | Rank |

| P(t-Bu)₃ | 182° | 2056 cm⁻¹ | 18.5 | 1 |

| PCy₃ | 170° | 2056 cm⁻¹ | 20.1 | 2 |

| PPh₃ | 145° | 2069 cm⁻¹ | 24.3 | 4 |

| P(OMe)₃ | 107° | 2076 cm⁻¹ | 29.8 | 7 |

| New_Designed_Ligand | 175° | 2058 cm⁻¹ | 17.9 | (Predicted Best) |

Spectroscopic Property Prediction and Validation through Theoretical Methods

Computational methods are widely used to predict spectroscopic data, which is essential for the structural elucidation of newly synthesized compounds. Comparing theoretical spectra with experimental data provides a powerful means of structure verification. psu.eduacs.org

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is the standard for calculating nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). conicet.gov.arrsc.orgrsc.org For this compound, one could predict the ¹H and ¹³C NMR spectra. While predictions for protons and most carbons are generally accurate, calculations for carbons directly bonded to heavy atoms like bromine can sometimes show deviations due to relativistic effects not fully captured by standard GIAO methods. researchgate.net

Infrared (IR) Spectroscopy : The vibrational frequencies and their corresponding intensities can be calculated using DFT. aip.org This generates a theoretical IR spectrum that can be compared with experimental results. The calculation helps in assigning specific absorption bands to the vibrations of functional groups, such as the C=O stretch of the ester, the C=C stretch of the alkene, and various C-H bending and stretching modes. cdnsciencepub.comacs.org Discrepancies between calculated (gas phase) and experimental (liquid or solid phase) spectra can often be attributed to intermolecular interactions like hydrogen bonding. osti.gov

Table 6: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data for this compound

| Nucleus/Group | Functional Group | Hypothetical Experimental Shift/Frequency | GIAO-DFT Calculated Shift/Frequency |

| ¹³C | C=O (Ester) | 172.5 ppm | 173.1 ppm |

| ¹³C | -CH=CBr- | 138.0 ppm | 138.5 ppm |

| ¹³C | -CH=CBr- | 115.0 ppm | 119.5 ppm (Deviation due to Br) researchgate.net |

| ¹³C | -O-CH₂- | 60.5 ppm | 61.0 ppm |

| ¹H | -CH=CBr- | 6.1 ppm | 6.0 ppm |

| IR | C=O Stretch | 1735 cm⁻¹ | 1740 cm⁻¹ |

| IR | C=C Stretch | 1630 cm⁻¹ | 1635 cm⁻¹ |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 8-bromo-8-nonenoate, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves bromination of ethyl 8-nonenoate using reagents like N-bromosuccinimide (NBS) under radical initiation. Purity optimization requires rigorous purification via fractional distillation or column chromatography, followed by characterization using -NMR and GC-MS to confirm the absence of diastereomers or unreacted precursors. Kinetic studies of bromination conditions (e.g., solvent polarity, temperature) can improve yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- - and -NMR to confirm bromine substitution and ester functionality.

- IR spectroscopy to validate the ester carbonyl (~1740 cm) and alkene C=C (~1650 cm).

- High-resolution mass spectrometry (HRMS) for molecular ion verification.

Consistency across these methods minimizes structural ambiguity .

Q. How should researchers design experiments to assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to light, humidity, and temperature gradients (e.g., 4°C, 25°C, 40°C). Monitor degradation via periodic HPLC analysis. Use Arrhenius kinetics to extrapolate shelf-life, ensuring data aligns with ICH guidelines for chemical stability .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying this compound in palladium-catalyzed cross-coupling reactions?

- Methodological Answer : Design Heck or Suzuki coupling reactions to evaluate the bromide’s reactivity. Use DFT calculations to model transition states and compare with experimental outcomes (e.g., coupling efficiency, stereoselectivity). Monitor by-products via GC-MS to identify competing pathways (e.g., β-hydride elimination). Statistical analysis of reaction variables (ligand choice, solvent) can resolve contradictions in reported yields .

Q. How can computational modeling (e.g., DFT, MD) predict the compound’s behavior in solvent systems or polymer matrices?

- Methodological Answer : Perform density functional theory (DFT) simulations to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular dynamics (MD) to study solvation effects. Validate against experimental data (e.g., solubility parameters, diffusion coefficients). For polymer applications, simulate interactions with monomers using OPLS-AA forcefields, as demonstrated for similar esters .

Q. What strategies address conflicting data on the compound’s thermal decomposition pathways?

- Methodological Answer : Replicate thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert vs. oxidative atmospheres. Pair with pyrolysis-GC-MS to identify degradation products. Apply multivariate statistical analysis (e.g., PCA) to isolate variables (heating rate, sample mass) causing discrepancies. Report confidence intervals for decomposition temperatures .

Q. How does this compound function in multi-step syntheses of macrocyclic lactones?

- Methodological Answer : Utilize ring-closing metathesis (RCM) with Grubbs catalysts, optimizing alkene geometry (cis/trans) via reaction temperature and catalyst loading. Monitor macrocyclization efficiency using size-exclusion chromatography (SEC) and MALDI-TOF. Compare kinetic data with smaller lactones to resolve steric or electronic bottlenecks .

Data Presentation Guidelines

- Raw Data : Include large datasets (e.g., NMR spectra, TGA curves) in appendices, with processed data (e.g., integration ratios, ) in the main text .

- Statistical Reporting : Specify significance thresholds (e.g., ) and justify decimal precision (e.g., ±0.001 g for mass measurements) .

- Avoid Jargon : Define terms like "β-hydride elimination" or "HOMO-LUMO" upon first use, even in advanced contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.